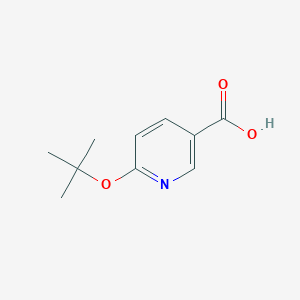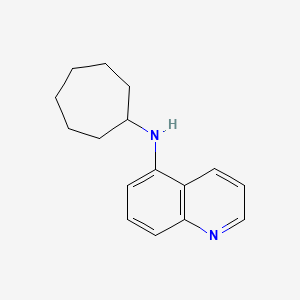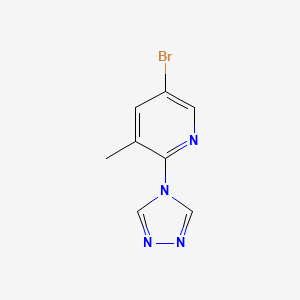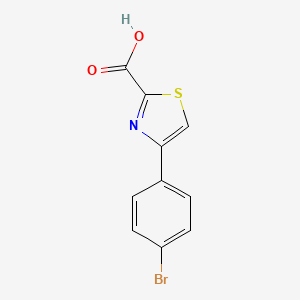
4-(4-Bromophenyl)thiazole-2-carboxylic acid
Overview
Description
“4-(4-Bromophenyl)thiazole-2-carboxylic acid” is a chemical compound with the molecular formula C10H6BrNO2S . It is a derivative of thiazole, a heterocyclic compound that contains sulfur and nitrogen atoms .
Synthesis Analysis
A series of 4-(4-bromophenyl)-thiazol-2-amine derivatives was synthesized to overcome the challenges of microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer . The molecular structures of these synthesized compounds were confirmed by physicochemical and spectral characteristics .Molecular Structure Analysis
The molecular structure of “4-(4-Bromophenyl)thiazole-2-carboxylic acid” is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The molecular weight of this compound is 284.13 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Bromophenyl)thiazole-2-carboxylic acid” include a molecular weight of 284.13 g/mol . The compound is a solid .Scientific Research Applications
Antitumor and Cytotoxic Activity
4-(4-Bromophenyl)thiazole-2-carboxylic acid: derivatives have been synthesized and shown to exhibit potent cytotoxicity against various human tumor cell lines. For instance, certain derivatives have demonstrated significant effects on prostate cancer cells . This suggests that compounds based on this structure could be further explored as potential chemotherapeutic agents.
Antimicrobial Activity
Thiazole derivatives, including those related to 4-(4-Bromophenyl)thiazole-2-carboxylic acid , have been evaluated for their efficacy against bacterial and fungal species. Their structure allows for the inhibition of microbial growth, making them candidates for the development of new antimicrobial drugs .
Antifungal Applications
The structural analogs of 4-(4-Bromophenyl)thiazole-2-carboxylic acid have been used to create compounds like Abafungin, which is an antifungal drug. This highlights the potential of thiazole derivatives in treating fungal infections .
Antiviral Research
Thiazole compounds have shown anti-HIV activity, suggesting that derivatives of 4-(4-Bromophenyl)thiazole-2-carboxylic acid could be valuable in antiviral research. Their ability to inhibit viral replication could lead to new treatments for HIV and other viral infections .
Neuroprotective Properties
Research indicates that thiazole derivatives can have neuroprotective effects. This opens up possibilities for 4-(4-Bromophenyl)thiazole-2-carboxylic acid to be used in the development of treatments for neurodegenerative diseases or as a component in the synthesis of neurotransmitters .
Analgesic and Anti-inflammatory Applications
The thiazole core is known for its analgesic and anti-inflammatory properties. Derivatives of 4-(4-Bromophenyl)thiazole-2-carboxylic acid could be synthesized to develop new pain relief medications with potentially fewer side effects than current options .
Antihypertensive and Cardiovascular Research
Thiazole derivatives have been associated with antihypertensive activity. This suggests that 4-(4-Bromophenyl)thiazole-2-carboxylic acid could be a precursor in creating compounds for cardiovascular research, particularly in the development of new antihypertensive drugs .
Chemical Synthesis and Organic Intermediates
Lastly, 4-(4-Bromophenyl)thiazole-2-carboxylic acid serves as a valuable intermediate in organic synthesis. It can be utilized in the creation of various chemical compounds, including dyes, biocides, and pharmaceuticals .
properties
IUPAC Name |
4-(4-bromophenyl)-1,3-thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2S/c11-7-3-1-6(2-4-7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGOVEPJNODGBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653783 | |
| Record name | 4-(4-Bromophenyl)-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)thiazole-2-carboxylic acid | |
CAS RN |
886366-94-5 | |
| Record name | 4-(4-Bromophenyl)-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





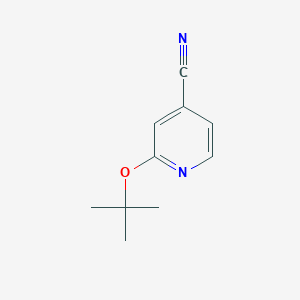


![2-[4-(Propan-2-yl)benzamido]thiophene-3-carboxylic acid](/img/structure/B1517645.png)
![{3-[(Tert-butoxy)methyl]phenyl}methanamine](/img/structure/B1517647.png)
